2-[Bis(carboxymethyl)amino]benzoic acid
Overview
Description
“2-[Bis(carboxymethyl)amino]benzoic acid” is a derivative of glycine . It is also known as N,N-BIS (CARBOXYLATOMETHYL)ALANINE TRISODIUM SALT .
Molecular Structure Analysis
The molecular structure of “2-[Bis(carboxymethyl)amino]benzoic acid” includes a total of 36 bonds, including 22 non-H bonds, 10 multiple bonds, 8 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 carboxylic acids (aliphatic), 1 carboxylic acid (aromatic), 1 secondary amide (aliphatic), 1 tertiary amine (aliphatic), and 3 others .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[Bis(carboxymethyl)amino]benzoic acid” include a density of 1.464 at 20℃, solubility in water, a pKa of 10.6 at 20 ℃, and a LogP of -4 at 20℃ .Scientific Research Applications
Enhancing Bacterial Elimination
2-[Bis(carboxymethyl)amino] propanoic acid-chelated copper (MGDA-Cu) has been used to enhance the bactericidal effect of Sodium Percarbonate (SP), a relatively low-cost and stable solid oxidizer . The addition of MGDA-Cu increased the bactericidal effect of SP against Staphylococcus aureus even in the presence of organic stains . It was also effective against Escherichia coli in the absence of organic stains .
Biofilm Reduction
MGDA-Cu has been found to decrease the viscosity of sodium alginate, a major component of biofilms . This suggests that it could be used to disrupt biofilms, which are often sources of infection in facilities such as baths and swimming pools .
Sanitization Enhancement
The structure of bacterial flora in biofilms was more influenced by a cleanser containing both MGDA-Cu and SP than a cleanser with only SP . This suggests that MGDA-Cu increases the sanitization effect, making it potentially useful in the cleaning industry .
Chemical Research
2-[Bis(carboxymethyl)amino]benzoic acid and its related compounds are available for scientific research . They can be used in various chemical reactions and studies, contributing to the advancement of chemistry .
Thermochemistry Studies
2-[Bis(carboxymethyl)amino]benzoic acid can be used in gas phase thermochemistry data, condensed phase thermochemistry data, phase change data, reaction thermochemistry data, gas phase ion energetics data, IR Spectrum, Mass spectrum (electron ionization), and UV/Visible spectrum studies .
Disinfection in Dental Unit Water Lines
2-[Bis(carboxymethyl)amino] propanoic acid has been mentioned in a study about the efficacy of disinfectants in the decontamination of dental unit water lines .
Mechanism of Action
properties
IUPAC Name |
2-[bis(carboxymethyl)amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO6/c13-9(14)5-12(6-10(15)16)8-4-2-1-3-7(8)11(17)18/h1-4H,5-6H2,(H,13,14)(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEUZCGOPYSHNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N(CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332636 | |
Record name | 2-[bis(carboxymethyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00332636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1147-65-5 | |
Record name | 2-[Bis(carboxymethyl)amino]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1147-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[bis(carboxymethyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00332636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-CARBOXYPHENYLIMINODIACETIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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